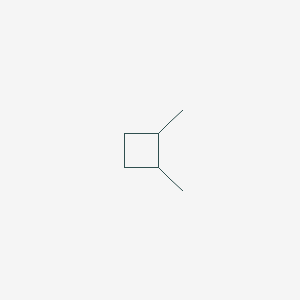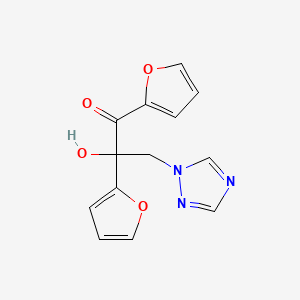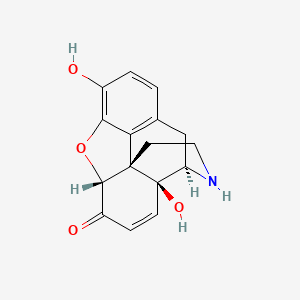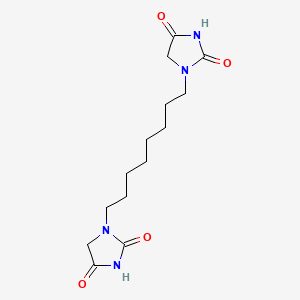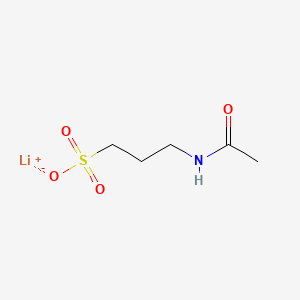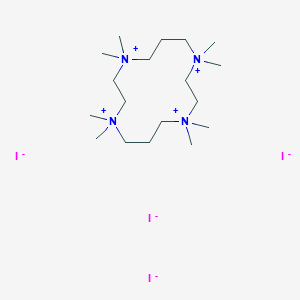
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is a complex organic compound known for its unique structure and properties It belongs to the class of tetraazoniacyclotetradecane derivatives, which are characterized by their cyclic structure containing nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the complete methylation of the nitrogen atoms. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetraazoniacyclotetradecane derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes. Additionally, its cyclic structure allows it to interact with biological membranes, potentially disrupting cellular processes .
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: A closely related compound with a similar cyclic structure but without the methyl groups.
1,4,7,10-Tetraazacyclododecane: Another related compound with a smaller ring size and different chemical properties.
Uniqueness
1,1,4,4,8,8,11,11-Octamethyl-1,4,8,11-tetraazoniacyclotetradecane tetraiodide is unique due to its fully methylated nitrogen atoms, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
143171-93-1 |
|---|---|
分子式 |
C18H44I4N4 |
分子量 |
824.2 g/mol |
IUPAC 名称 |
1,1,4,4,8,8,11,11-octamethyl-1,4,8,11-tetrazoniacyclotetradecane;tetraiodide |
InChI |
InChI=1S/C18H44N4.4HI/c1-19(2)11-9-12-21(5,6)17-18-22(7,8)14-10-13-20(3,4)16-15-19;;;;/h9-18H2,1-8H3;4*1H/q+4;;;;/p-4 |
InChI 键 |
AWLWWVIISPZWRN-UHFFFAOYSA-J |
规范 SMILES |
C[N+]1(CCC[N+](CC[N+](CCC[N+](CC1)(C)C)(C)C)(C)C)C.[I-].[I-].[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


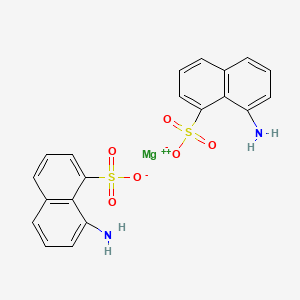
![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)




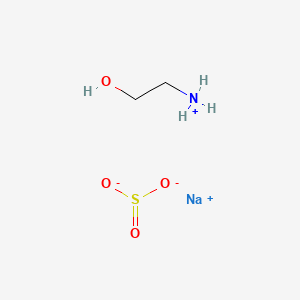
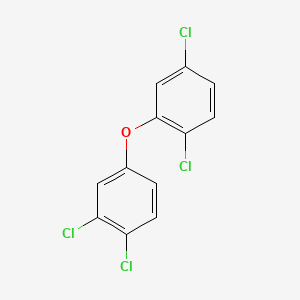
![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)
